Welcome to the BenchChem Online Store!
molecular formula C5H7NO3 B8500593 2-Oxoazetidine-1-acetic acid

2-Oxoazetidine-1-acetic acid

Cat. No. B8500593
M. Wt: 129.11 g/mol
InChI Key: RZRRJTZLVKZGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04719207

Procedure details

In 28 ml of methanol was dissolved 1.44 g of ethyl α-(2-oxo-1-azetidinyl)acetate (19) and 10 ml of a 1N sodium hydroxide aqueous solution was dropwise added to the solution under ice cooling. The mixture was reacted at 10° to 15° C. for 1 hour. The reaction solution was ice-cooled and 10 ml of 1N-hydrochloric acid was added thereto. Methanol was removed by distillation under reduced pressure. After the remaining aqueous solution was saturated with sodium chloride, the mixture was extracted 3 times with 140 ml of ethyl acetate. The ethyl acetate extracts were combined and dried over anhydrous sodium sulfate and then concentrated to obtain 950 mg of α-(2-oxo-1-azetidinyl)acetic acid (20).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH2:4][N:3]1[CH2:6][C:7]([O:9]CC)=[O:8].[OH-].[Na+].Cl>CO>[O:1]=[C:2]1[CH2:5][CH2:4][N:3]1[CH2:6][C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
O=C1N(CC1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to the solution under ice cooling
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 10° to 15° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Methanol was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with 140 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.